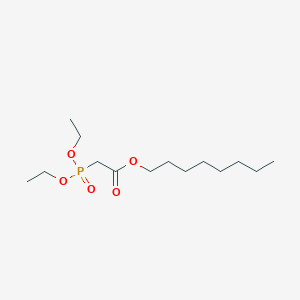- CAS No. 146767-34-2](/img/structure/B15162705.png)
Diazene, [(1,1-dimethylethyl)thio](4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (1,1-dimethylethyl)thio- is an organic compound with the molecular formula C11H16N2S. It is a derivative of diazene, characterized by the presence of a thioether group attached to a 4-methylphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (1,1-dimethylethyl)thio- typically involves the reaction of appropriate diazene precursors with thiol-containing compounds. One common method is the reaction of diazene with 4-methylphenylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Diazene, (1,1-dimethylethyl)thio- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazene moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Diazene, (1,1-dimethylethyl)thio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Diazene, (1,1-dimethylethyl)thio- involves its interaction with molecular targets through its diazene and thioether functionalities. The diazene group can participate in redox reactions, while the thioether group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: Similar in structure but lacks the aromatic ring and thioether group.
Diazene, (1,1-dimethylethyl)(trimethylsilyl)-: Contains a trimethylsilyl group instead of the thioether group.
Diazene, (1,1-dimethylethyl)thio-: Similar structure but with a different position of the methyl group on the aromatic ring.
Uniqueness
Diazene, (1,1-dimethylethyl)thio- is unique due to the presence of both the thioether group and the 4-methylphenyl ring, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
146767-34-2 |
|---|---|
分子式 |
C11H16N2S |
分子量 |
208.33 g/mol |
IUPAC名 |
tert-butylsulfanyl-(4-methylphenyl)diazene |
InChI |
InChI=1S/C11H16N2S/c1-9-5-7-10(8-6-9)12-13-14-11(2,3)4/h5-8H,1-4H3 |
InChIキー |
ZRULHWVEHUFRQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NSC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


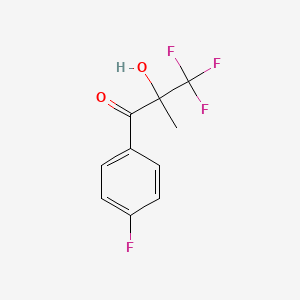
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)
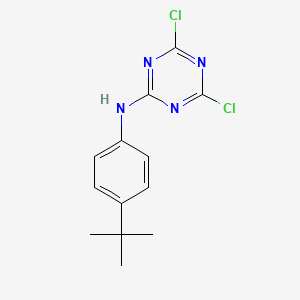
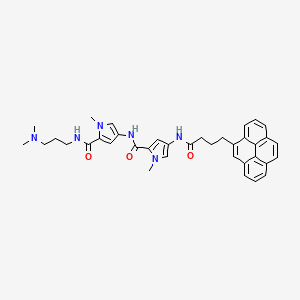
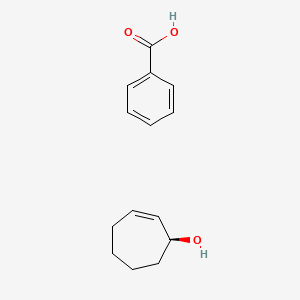
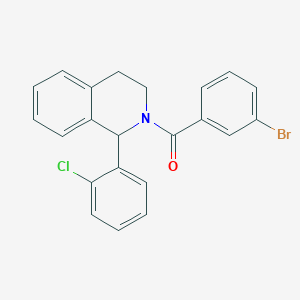
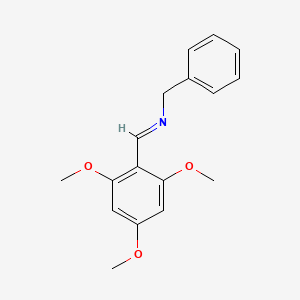
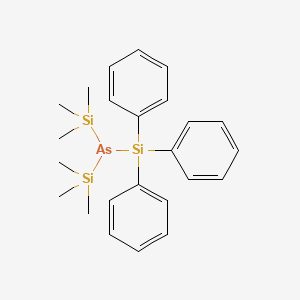
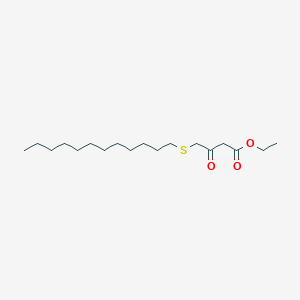
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
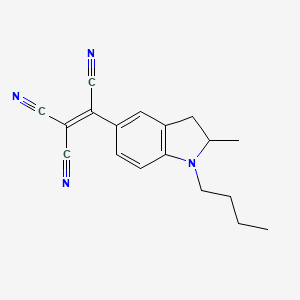
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
